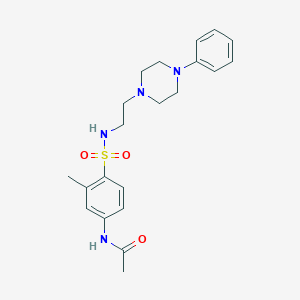

N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

描述

N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a 4-phenylpiperazine moiety. This structure combines a sulfamoylphenylacetamide core with a 4-phenylpiperazine substituent, which is often associated with receptor-binding activity (e.g., serotonin or dopamine receptors).

属性

IUPAC Name |

N-[3-methyl-4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-17-16-19(23-18(2)26)8-9-21(17)29(27,28)22-10-11-24-12-14-25(15-13-24)20-6-4-3-5-7-20/h3-9,16,22H,10-15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTKYBUUEJBVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems.

Mode of Action

This compound: interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, increasing the concentration of this neurotransmitter at the synapse, which can lead to prolonged neuron excitation.

Biochemical Pathways

The action of This compound primarily affects the cholinergic pathways. By inhibiting AChE, the compound increases the availability of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. This can have downstream effects on various cognitive processes, potentially alleviating symptoms of diseases like Alzheimer’s.

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the prolongation of acetylcholine’s action at synapses. This can enhance cholinergic transmission, which may have potential therapeutic effects in conditions characterized by decreased cholinergic activity, such as Alzheimer’s disease.

生化分析

Biochemical Properties

Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This suggests that N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide may also interact with enzymes and other proteins, potentially influencing biochemical reactions.

Cellular Effects

The cellular effects of this compound are not well-documented. Related compounds have been shown to influence cell function. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase, which could influence cell signaling pathways and cellular metabolism.

生物活性

N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in pharmacological research for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical moieties. The process may include the formation of the piperazine ring, sulfamoyl group attachment, and the acetamide linkage.

Anticonvulsant Activity

Research has shown that derivatives of this compound exhibit significant anticonvulsant properties. A study evaluated several analogs for their efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that certain derivatives demonstrated protective effects against seizures, particularly in the MES model, which is indicative of their potential utility in treating epilepsy.

Table 1: Summary of Anticonvulsant Activity in Animal Models

| Compound | Dose (mg/kg) | MES Protection | scPTZ Protection | Toxicity |

|---|---|---|---|---|

| 12 | 100 | Yes | No | Low |

| 13 | 100/300 | Yes | Yes | Moderate |

| 19 | 300/100 | Yes | No | Low |

| 24 | 100 | Yes | No | Low |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, including HepG2 (human liver hepatocellular carcinoma). The findings suggest that certain derivatives possess cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Cytotoxicity Against HepG2 Cells

| Compound | IC50 (μM) |

|---|---|

| 6e | <3.80 |

| 6g | <5.00 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the phenyl and piperazine rings have been shown to significantly affect both anticonvulsant and cytotoxic activities. For instance, the presence of electron-withdrawing groups on the aromatic rings enhances activity against specific targets.

Case Studies

Several studies have explored the pharmacological profiles of compounds related to this compound:

- Anticonvulsant Screening : A study published in Pharmaceutical Chemistry Journal reported on a series of piperazine derivatives, noting that those with trifluoromethyl substitutions exhibited superior anticonvulsant activity compared to others lacking such modifications .

- Cytotoxic Evaluation : Research conducted on derivatives indicated that modifications at the 3-position of the anilide moiety were crucial for enhancing cytotoxicity against cancer cell lines .

- Toxicological Assessments : The rotarod test was employed to evaluate neurological toxicity, revealing that several compounds exhibited low toxicity profiles while maintaining anticonvulsant efficacy .

科学研究应用

The compound exhibits various biological activities, primarily in the realms of anticancer and anticonvulsant effects. Recent studies have demonstrated its efficacy against several cancer cell lines, showcasing a promising therapeutic profile.

Anticancer Activity

Recent research has highlighted the anticancer potential of N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide. The following table summarizes findings from various studies:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| SNB-19 | 86.61 | |

| OVCAR-8 | 85.26 | |

| NCI-H460 | 75.99 | |

| HOP-92 | 67.55 | |

| MDA-MB-231 | 51.88 |

These results indicate that the compound has substantial growth inhibition effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Anticonvulsant Activity

In addition to anticancer properties, this compound has been evaluated for anticonvulsant activity. A study synthesized various derivatives and tested their efficacy in animal models, revealing significant anticonvulsant effects comparable to established medications .

Case Studies

-

Case Study on Anticancer Effects :

- A study conducted on the effectiveness of the compound against ovarian cancer cells (OVCAR-8) demonstrated a significant reduction in cell viability, with a reported inhibition percentage of 85.26%. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinity to target proteins involved in cancer progression .

- Case Study on Anticonvulsant Effects :

相似化合物的比较

Structural Analogues in Urease Inhibition

Compounds with benzamide-acetamide-sulfonamide pharmacophores, such as those in , share structural similarities with the target molecule. Key comparisons include:

Key Findings :

- The 4-phenylpiperazine group in the target compound may enhance solubility and receptor affinity compared to pyrimidine or isoxazole substituents in 8 and 13 , respectively.

- Higher melting points in 13 (241–248°C) suggest increased crystallinity due to rigid aromatic systems, whereas the target compound’s 3-methyl group may reduce packing efficiency, lowering its melting point .

Anticancer Activity of Sulfonamide-Acetamide Derivatives

Compounds such as 4a-4u () and 6c–7c () demonstrate the role of sulfonamide-acetamide frameworks in anticancer drug design:

Key Findings :

Carbonic Anhydrase Inhibitors

and highlight sulfonamide-acetamide derivatives as carbonic anhydrase (CA) inhibitors. For example:

Key Findings :

- The tert-butyl group in 29 enhances hydrophobic interactions with CA active sites.

Piperazine-Containing Analogues

Compounds with piperazine moieties (–13) exhibit structural and functional parallels:

| Compound ID () | Structure | Key Attributes |

|---|---|---|

| N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | Fluorophenyl and tosylpiperazine | Antipsychotic activity (predicted) |

| Compound ID () | Structure | Molecular Weight |

|---|---|---|

| 2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | Methylpiperazine and acetamide | 248.32 g/mol |

Key Findings :

- Fluorine substitution in enhances metabolic stability, suggesting that the target compound’s 3-methyl group could be optimized for similar effects .

常见问题

Q. Table 1: Typical Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfamoylation | ClSO₂NH₂, DCM, 0°C | 65–70 | ≥95% |

| Piperazine Coupling | 4-Phenylpiperazine, K₂CO₃, DMF, 80°C | 50–55 | ≥90% |

| Final Purification | Ethanol recrystallization | – | ≥99% |

Advanced: How can structural elucidation resolve ambiguities in stereochemistry or tautomerism?

Answer:

Ambiguities in stereochemistry (e.g., piperazine chair vs. boat conformations) or tautomerism (sulfamoyl group orientation) require:

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds between sulfamoyl O and piperazine N) .

- Dynamic NMR : Monitor temperature-dependent splitting of piperazine protons to assess conformational flexibility.

- DFT calculations : Compare experimental and computed IR/Raman spectra (e.g., S=O stretching at ~1150 cm⁻¹) .

Basic: What analytical techniques are optimal for quantifying the compound in biological matrices?

Answer:

For pharmacokinetic studies:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O:ACN). Monitor transitions m/z 430.18 → 243.1 (quantifier) and 430.18 → 185.0 (qualifier).

- LOD/LOQ : Typically 0.1 ng/mL and 0.3 ng/mL in plasma .

Advanced: How can researchers address contradictory data in receptor binding assays (e.g., µ-opioid vs. σ-receptor affinity)?

Answer: Contradictions may arise from:

- Assay conditions : Buffer pH (e.g., σ-receptors require pH 7.4 vs. µ-opioid at pH 6.8) or co-factor presence (Mg²⁺ for GPCR stability).

- Orthogonal assays : Validate using SPR (surface plasmon resonance) for kinetic binding (ka/kd) vs. radioligand displacement (IC₅₀).

- Allosteric modulation : Test if the compound acts as a positive/negative allosteric modulator in presence of endogenous ligands .

Basic: What are the stability profiles under varying storage conditions?

Answer:

- Solid state : Stable ≥24 months at -20°C in amber vials (degradation <2% by HPLC).

- Solution (DMSO) : Avoid >1 week at 4°C due to sulfamoyl hydrolysis.

- Light sensitivity : Protect from UV exposure to prevent aryl piperazine decomposition .

Advanced: How to design structure-activity relationship (SAR) studies targeting sulfamoyl modifications?

Answer:

- Core modifications : Replace acetamide with propionamide to assess steric effects on receptor binding.

- Sulfamoyl bioisosteres : Substitute with phosphonate or tetrazole groups to compare electronic effects.

- In silico docking : Use AutoDock Vina to model interactions with the σ-2 receptor (PDB: 6VMS). Prioritize derivatives with ΔG < -9 kcal/mol .

Q. Table 2: SAR Data for Analogues

| Derivative | R Group | σ-1 IC₅₀ (nM) | µ-Opioid IC₅₀ (nM) |

|---|---|---|---|

| Parent | –SO₂NH– | 120 ± 15 | >10,000 |

| Analog 1 | –PO₃H– | 85 ± 10 | 8,500 |

| Analog 2 | –SO₂NMe– | 450 ± 30 | 2,300 |

Basic: What safety precautions are required for handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during weighing to avoid inhalation (LD₅₀ > 500 mg/kg in rats).

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How to optimize solubility for in vivo studies without compromising bioavailability?

Answer:

- Co-solvents : Use 10% β-cyclodextrin in PBS (pH 7.4) to enhance aqueous solubility (>5 mg/mL).

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release.

- LogP adjustment : Introduce polar groups (e.g., –OH at the phenyl ring) to reduce LogP from 3.5 to 2.8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。